1-(3-Ethyl-2-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is a volatile aromatic compound often found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-2-methoxyphenyl)propan-1-one typically involves the reaction of 3-ethyl-2-methoxybenzaldehyde with propanone under specific conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for higher yields and purity, often using advanced catalytic systems and automated reactors. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Ethyl-2-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)propan-1-one
- 1-(4-Methoxyphenyl)propan-1-one
- 1-(2-Methoxyphenyl)propan-1-one
Uniqueness
1-(3-Ethyl-2-methoxyphenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methoxy groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(3-ethyl-2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-9-7-6-8-10(11(13)5-2)12(9)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
LTMQTEVBPNNUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.